CK1-IN-3

Amyotrophic Lateral Sclerosis In Vivo Phenotypic Screening Lifespan Extension

CK1-IN-3 (CAS 349438-74-0) is a benzothiazole-based CK1δ inhibitor for researchers requiring an orthogonal probe with a unique, validated in vivo phenotypic dataset. Unlike other CK1 inhibitors, it has demonstrated lifespan extension in a Drosophila TDP-43 ALS model at 100 nM in feed, providing a critical benchmark for calibrating disease models and screening new entities. Its moderate potency (IC₅₀ = 2.22 µM) enables graded pathway modulation, avoiding complete kinase ablation. High DMSO solubility (up to 125 mg/mL) simplifies HTS stock preparation. Source this distinct scaffold to dissect CK1δ-specific effects versus off-target activities common to imidazole/triazole-based inhibitors.

Molecular Formula C17H16N2O3S
Molecular Weight 328.4 g/mol
Cat. No. B10812554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCK1-IN-3
Molecular FormulaC17H16N2O3S
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=CC=C3OC
InChIInChI=1S/C17H16N2O3S/c1-21-12-7-8-13-15(10-12)23-17(18-13)19-16(20)9-11-5-3-4-6-14(11)22-2/h3-8,10H,9H2,1-2H3,(H,18,19,20)
InChIKeyHFBLBLSJZDGKCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CK1-IN-3 for Preclinical ALS and Neurodegeneration Research: A Casein Kinase 1 Delta (CK1δ) Inhibitor Procurement Guide


CK1-IN-3 (CAS 349438-74-0), also identified as WAY-296817 or compound 51, is a small molecule inhibitor of Casein Kinase 1 Delta (CK1δ) with a reported IC₅₀ of 2.22 µM in a cell-free assay [1]. It belongs to a series of substituted benzothiazoles identified as AC1 inhibitors [2]. Its selection as a chemical probe is underpinned by a unique, published in vivo observation in a disease-relevant model, offering a specific phenotypic dataset that is not commonly available for many CK1 inhibitors.

Why Substituting CK1-IN-3 with Another CK1 Inhibitor Can Confound Neurodegenerative Disease Models


Casein Kinase 1 (CK1) is a family of seven isoforms (α, γ1-3, δ, ε) with distinct and often opposing physiological roles in Wnt signaling, circadian rhythm, and DNA repair [1]. Substituting one CK1 inhibitor for another without careful consideration is problematic due to vast differences in isoform selectivity (e.g., CK1δ vs. CK1ε) [2] and potency (spanning low nanomolar to high micromolar ranges) [3]. Critically, even compounds with similar enzymatic IC₅₀ values can exhibit divergent in vivo efficacy due to differences in pharmacokinetics or target engagement. CK1-IN-3 is distinguished not by its in vitro potency, but by its validated in vivo phenotypic effect in a Drosophila model of ALS, a dataset that is specific to this chemical scaffold and cannot be assumed for other inhibitors like D4476 or PF-4800567 [4].

Comparative Quantitative Evidence for CK1-IN-3: Head-to-Head and Class-Level Datasets for Informed Procurement


In Vivo Efficacy in ALS Model: Lifespan Extension in Drosophila Compared to Vehicle Control

CK1-IN-3 is not the most potent CK1δ inhibitor available. However, it has a rare, published in vivo dataset. In a Drosophila melanogaster model of ALS (expressing human TDP-43), oral administration of CK1-IN-3 (compound 35 in the study, identified as CK1-IN-3 by vendors [1]) at a concentration of 100 nM in feed significantly extended the mean lifespan of the flies to 36.17 days [2]. This specific, disease-relevant in vivo phenotypic outcome is a key differentiator when compared to other CK1 inhibitors like D4476, CKI-7, or PF-4800567, for which comparable ALS-specific lifespan extension data is not published, or for more potent compounds like CK1δ-IN-3 (compound 376) where such data is also lacking. This evidence provides a functional, phenotypic anchor that in vitro potency alone cannot offer.

Amyotrophic Lateral Sclerosis In Vivo Phenotypic Screening Lifespan Extension TDP-43 Proteinopathy

In Vitro Potency: CK1δ Inhibition Compared to First-Generation Inhibitor CKI-7

CK1-IN-3 exhibits an IC₅₀ of 2.22 µM (2,220 nM) against CK1δ as measured by a Kinase-Glo assay using casein as a substrate . While this potency is modest compared to optimized, low-nanomolar inhibitors like CK1-IN-1 (IC₅₀ = 15 nM for CK1δ) , it is approximately 2.7-fold more potent than the classic, first-generation CK1 inhibitor CKI-7 (IC₅₀ = 6 µM) . This places CK1-IN-3 in a distinct potency class, representing an intermediate level of inhibition that may be advantageous for studies requiring partial target engagement or avoiding complete pathway shutdown.

CK1δ Enzymatic Assay IC50 Kinase-Glo Assay

Chemical Scaffold Differentiation: Benzothiazole Core vs. Imidazole and Triazole Inhibitors

CK1-IN-3 is based on a substituted benzothiazole scaffold (N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-methoxyphenyl)acetamide) . This chemotype is structurally distinct from other common CK1δ inhibitors: CK1-IN-1 features a 4,5-diarylimidazole core , while D4476 is a triazole-based inhibitor . This structural divergence is critical because it implies different binding modes and potentially unique off-target profiles (e.g., CK1-IN-1 is a potent p38α MAPK inhibitor , and D4476 is a potent ALK5 inhibitor ). Therefore, selecting CK1-IN-3 is a choice of a specific chemical tool with a distinct polypharmacology profile compared to other scaffolds, even before considering absolute potency.

Benzothiazole Chemical Scaffold SAR Kinase Inhibitor Molecular Probe

Solubility and Formulation Feasibility for In Vivo Studies

CK1-IN-3 demonstrates high solubility in DMSO, with reported values up to 125 mg/mL (380.64 mM) [1], which facilitates the preparation of concentrated stock solutions for in vitro assays and for formulating injection solutions for in vivo studies. The compound is reported to be stable in powder form at -20°C for 3 years and at 4°C for 2 years , with standard in vivo formulation protocols established (e.g., DMSO:Tween 80:Saline) . This high DMSO solubility contrasts with some less soluble CK1 inhibitors, which can present formulation challenges, particularly for in vivo administration where solvent volume can be a limiting factor.

Solubility In Vivo Formulation DMSO Pharmacokinetics

Validated Application Scenarios for CK1-IN-3 in ALS and Neurodegeneration Research


In Vivo Phenotypic Validation of CK1δ Inhibition in TDP-43 Proteinopathy Models

This is the primary, evidence-backed application for CK1-IN-3. Researchers developing or validating new animal models of ALS or related TDP-43 proteinopathies should prioritize CK1-IN-3 for initial in vivo proof-of-concept studies. The compound's validated effect on extending lifespan in a Drosophila TDP-43 model provides a critical phenotypic benchmark [1]. It can be used as a positive control to calibrate new genetic or pharmacological models, or to establish baseline efficacy for screening new chemical entities targeting the CK1δ/TDP-43 axis. The published protocol (100 nM in feed) offers a direct experimental starting point [1].

Chemical Biology Orthogonal Probe Strategy

For researchers seeking to build a robust biological hypothesis, CK1-IN-3 serves as an excellent orthogonal probe. Given that CK1-IN-1 (an imidazole) and D4476 (a triazole) are both potent inhibitors of p38α MAPK and ALK5, respectively, using the benzothiazole-based CK1-IN-3 provides a way to dissect whether an observed biological effect is truly due to CK1δ inhibition or a result of off-target activities common to other scaffolds. Employing multiple structurally distinct inhibitors is a best practice in chemical biology, and CK1-IN-3 fulfills a specific niche in this panel [2].

In Vitro Studies Where Potent Complete Inhibition is Not Desirable

In certain biological contexts, such as studying the nuanced regulation of circadian rhythm or Wnt signaling, complete ablation of kinase activity by a high-potency inhibitor (e.g., CK1-IN-1 with an IC₅₀ of 15 nM) can lead to non-physiological or toxic effects [3]. CK1-IN-3's more moderate potency (IC₅₀ = 2.22 µM) [4] may allow for a graded inhibition of CK1δ activity, which can be more informative for dissecting pathway dynamics or for therapeutic strategies aimed at modulation rather than blockade. It is a suitable tool for dose-response studies exploring the therapeutic window of partial CK1δ inhibition.

Preparation of Reference Standards and Positive Controls for High-Throughput Screens

Due to its commercial availability, well-characterized structure, and moderate potency, CK1-IN-3 is an ideal candidate for preparing reference standards and positive controls in high-throughput screening (HTS) assays. Its high solubility in DMSO (up to 125 mg/mL) [5] simplifies the preparation of concentrated stock plates. Its inhibitory activity (IC₅₀ = 2.22 µM) falls in a range that is easily measurable and not overly potent, making it a reliable control for assay quality and for benchmarking the performance of novel inhibitors identified in screens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for CK1-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.